

# Spectroscopic Data for CAS Number 14857-34-2: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethylethoxysilane

Cat. No.: B079849

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## An Important Clarification on Chemical Identity

Initial research into CAS number 14857-34-2 reveals a critical discrepancy in its association with the chemical name "3-Methyl-2-oxovaleric acid." Multiple chemical suppliers and databases definitively identify CAS number 14857-34-2 as **Dimethylethoxysilane**.<sup>[1][2][3][4]</sup> Conversely, "3-Methyl-2-oxovaleric acid," a significant metabolite in branched-chain amino acid metabolism, is correctly identified by CAS number 1460-34-0.<sup>[5][6]</sup>

This guide will address both compounds to provide a comprehensive resource, beginning with the compound correctly associated with the queried CAS number.

## Dimethylethoxysilane (CAS: 14857-34-2)

**Dimethylethoxysilane** is an organosilicon compound used in various chemical applications, including as a silylating agent and in the preparation of silicone polymers. Despite its industrial relevance, publicly available, detailed experimental spectroscopic data is notably scarce.

## Spectroscopic Data

A comprehensive search of scientific literature and spectral databases did not yield quantitative experimental NMR or mass spectrometry data for **Dimethylethoxysilane**.

Infrared (IR) Spectroscopy:

While the raw spectral data is not publicly available, a major chemical supplier, Thermo Fisher Scientific, indicates that the infrared spectrum of their commercially available **Dimethylethoxysilane** conforms to their internal standards.<sup>[3]</sup><sup>[4]</sup> This suggests that a reference spectrum exists but is proprietary.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

No experimental NMR or mass spectra for **Dimethylethoxysilane** were found in the public domain during the literature search.

## Experimental Protocols

Due to the lack of published experimental data, specific protocols for the spectroscopic analysis of **Dimethylethoxysilane** cannot be provided. However, general methodologies for obtaining spectroscopic data for similar organosilicon compounds are well-established.

## 3-Methyl-2-oxovaleric Acid (CAS: 1460-34-0)

3-Methyl-2-oxovaleric acid, also known as  $\alpha$ -keto- $\beta$ -methylvaleric acid, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this compound in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.<sup>[5]</sup><sup>[7]</sup><sup>[8]</sup>

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A <sup>13</sup>C NMR spectrum for 3-Methyl-2-oxovaleric acid is available through the PubChem database, provided by the Madison Metabolomics Consortium.

| Carbon Atom   | Chemical Shift (ppm) |
|---------------|----------------------|
| C1 (Carboxyl) | 176.5                |
| C2 (Keto)     | 205.0                |
| C3            | 49.5                 |
| C4            | 25.0                 |
| C5            | 11.0                 |
| C3-Methyl     | 15.5                 |

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

The following experimental parameters were reported for the acquisition of the  $^{13}\text{C}$  NMR data for 3-Methyl-2-oxovaleric acid:

- Sample: Aldrich 24,646-8
- Solvent: 100% D<sub>2</sub>O
- Buffer: 50 mM sodium phosphate
- Cytocide: 500  $\mu\text{M}$  sodium azide
- Reference: 500  $\mu\text{M}$  DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
- pH: 7.4
- Temperature: 298K (25°C)

#### Mass Spectrometry (MS):

Experimental mass spectra for the underivatized 3-Methyl-2-oxovaleric acid are not readily available in the public domain. However, due to its polarity and relatively low volatility, it is commonly analyzed using gas chromatography-mass spectrometry (GC-MS) after derivatization, typically silylation. The NIST WebBook provides a mass spectrum for the trimethylsilyl (TMS) derivative of 3-Methyl-2-oxovaleric acid.

### Experimental Protocol: GC-MS of TMS-Derivatized Organic Acids (General Protocol)

While a specific protocol for the derivatization and analysis of 3-Methyl-2-oxovaleric acid was not found, a general procedure for the analysis of organic acids in biological samples by GC-MS after silylation is as follows:

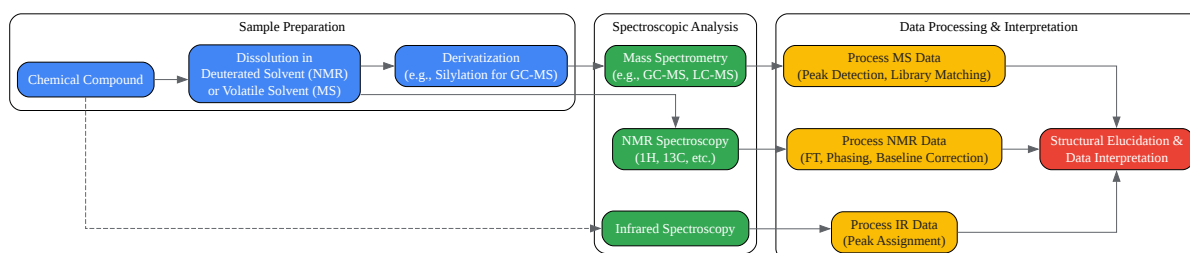
- **Sample Preparation:** An aqueous sample (e.g., urine, plasma extract) is lyophilized or evaporated to dryness.
- **Derivatization:** The dried residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent (e.g., pyridine, acetonitrile).<sup>[9]</sup> The reaction mixture is typically heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of active hydrogens on the carboxyl and any hydroxyl groups.
- **GC-MS Analysis:** An aliquot of the derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for separating organic acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.<sup>[10]</sup>

### Infrared (IR) Spectroscopy:

No experimental IR spectrum for 3-Methyl-2-oxovaleric acid was found in the searched databases and literature.

## Visualizations

Below is a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This diagram illustrates the typical steps involved in preparing a chemical sample for different spectroscopic techniques, the analysis itself, and the subsequent data processing and interpretation to elucidate the chemical structure.

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Address: 3281 E Guasti Rd

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